molecular formula C25H32FNO4 B10773218 (E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B10773218
M. Wt: 429.5 g/mol
InChI Key: SRKGZXIJDGWVAI-GVAVTCRGSA-N
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Description

The compound PMID1656041C74 is a small molecular drug known for its investigative properties in various scientific fields. It is recognized for its potential therapeutic applications and is currently under investigation for its efficacy and safety in different medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID1656041C74 involves a multi-step chemical process The initial step includes the formation of the core structure through a series of condensation reactionsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of PMID1656041C74 is optimized for cost-efficiency and scalability. The process involves large-scale reactors and continuous flow systems to maintain consistent quality. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

PMID1656041C74: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

PMID1656041C74: has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It serves as a tool for investigating cellular processes and molecular interactions.

    Medicine: It is being explored for its potential therapeutic effects in treating various diseases, including cardiovascular conditions and metabolic disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID1656041C74 involves its interaction with specific molecular targets within the body. It primarily acts by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in regulating cholesterol biosynthesis and other metabolic processes .

Comparison with Similar Compounds

PMID1656041C74: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H32FNO4

Molecular Weight

429.5 g/mol

IUPAC Name

(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C25H32FNO4/c1-15(2)24-20(11-10-18(28)12-19(29)13-23(30)31)21(14-22(27-24)25(3,4)5)16-6-8-17(26)9-7-16/h6-11,14-15,18-19,28-29H,12-13H2,1-5H3,(H,30,31)/b11-10+/t18?,19-/m1/s1

InChI Key

SRKGZXIJDGWVAI-GVAVTCRGSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC(=N1)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C(C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C(C)(C)C)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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